molecular formula C20H20N2O3 B11140347 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole

2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11140347
M. Wt: 336.4 g/mol
InChI Key: MGJLNXFUZCPRBJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The systematic IUPAC name 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole is derived from the parent 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. The numbering of the oxadiazole ring begins with the oxygen atom, followed by the adjacent nitrogen atoms. Substituents are assigned to positions 2 and 5 based on their attachment points.

  • Position 2 : A phenyl group substituted at the para-position with a prop-2-en-1-yloxy group. This substituent consists of an allyl ether (-O-CH2-CH=CH2) linked to the phenyl ring.
  • Position 5 : A phenyl group substituted at the para-position with a propoxy group (-O-CH2-CH2-CH3), a linear alkyl ether.

The functional groups present include:

  • 1,3,4-Oxadiazole core : A heteroaromatic ring system contributing to electronic delocalization and planar geometry.
  • Ether linkages : Both substituents feature oxygen atoms bonded to alkyl or alkenyl chains, influencing solubility and intermolecular interactions.
  • Aromatic systems : The phenyl rings provide rigidity and opportunities for π-π stacking or CH-π interactions in the solid state.

The allyl group in the prop-2-en-1-yloxy substituent introduces potential reactivity, such as participation in Diels-Alder reactions or radical polymerization, while the propoxy group enhances lipophilicity.

Crystallographic Features and Molecular Geometry

While direct single-crystal X-ray diffraction data for 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole is not available, crystallographic studies of analogous 1,3,4-oxadiazoles provide critical insights. For example, 2,5-diphenyl-1,3,4-oxadiazole (PubChem CID: 12888) exhibits a planar oxadiazole ring with dihedral angles of 5.2°–12.4° between the heterocycle and phenyl rings. Key geometric parameters include:

Parameter Value (Å/°) Source Compound
C-O bond length (oxadiazole) 1.36–1.39 2,5-Diphenyl derivative
N-N bond length 1.32–1.34 tert-Butyl derivative
Dihedral angle (phenyl vs. oxadiazole) 8.5°–15.7° 4-(4-Allyloxyphenyl) analog

In related structures, the oxadiazole ring adopts a nearly planar conformation, with minor distortions due to substituent steric effects. The prop-2-en-1-yloxy group’s allyl moiety may introduce torsional strain, as seen in 4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine (PubChem CID: 28332676), where the allyl oxygen participates in CH⋯O hydrogen bonds. For the title compound, similar intermolecular interactions—such as CH⋯N bonds between oxadiazole nitrogen and aliphatic CH groups—are anticipated, stabilizing the crystal lattice.

Substituent Effects on Oxadiazole Ring Conformation

The electronic and steric profiles of the prop-2-en-1-yloxy and propoxy substituents significantly influence the oxadiazole ring’s conformation and reactivity:

  • Electronic Effects :

    • The prop-2-en-1-yloxy group’s allyl system donates electron density via resonance (+M effect), polarizing the oxadiazole ring and enhancing its susceptibility to electrophilic attack at position 2.
    • The propoxy group exerts a weaker inductive electron-donating effect (+I), slightly increasing electron density at position 5.
  • Steric Effects :

    • The allyl group’s planar geometry minimizes steric hindrance with adjacent substituents, allowing closer packing in the solid state.
    • The linear propoxy chain may adopt staggered conformations to reduce van der Waals repulsions with the oxadiazole ring.

Computational studies of similar compounds reveal that substituents at positions 2 and 5 induce torsional angles of 10°–25° between the phenyl rings and the heterocycle, modulating conjugation efficiency. For instance, in 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PubChem CID: 84782), bulky tert-butyl groups increase dihedral angles to 18.4°, disrupting π-π stacking. By contrast, the title compound’s smaller substituents likely permit tighter molecular packing.

Comparative Structural Analysis with Related 1,3,4-Oxadiazole Derivatives

The structural uniqueness of 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole becomes evident when compared to analogs:

Compound Molecular Weight (g/mol) Key Substituents Dihedral Angle (°) Intermolecular Interactions
Title compound 338.39 Allyloxy, propoxy ~10–15 (estimated) CH⋯N, CH⋯π
2,5-Diphenyl-1,3,4-oxadiazole 222.24 Phenyl, phenyl 5.2–12.4 π-π stacking
3-(4-Propoxyphenyl)-1,2,4-oxadiazole 204.22 Propoxy N/A van der Waals
2-(4-Biphenylyl)-5-(4-tert-butylphenyl) 354.40 Biphenyl, tert-butyl 18.4 CH⋯π, van der Waals

Key distinctions include:

  • Electron-withdrawing vs. donating groups : Unlike nitro- or cyano-substituted oxadiazoles (e.g., 6j in search result ), the title compound’s ether substituents enhance electron density, altering UV-Vis absorption profiles and redox potentials.
  • Crystallinity : Bulky substituents like tert-butyl reduce melting points and crystallinity, whereas linear chains (propoxy) favor ordered packing.
  • Bioactivity : The allyloxy group may confer enhanced antimicrobial or anti-inflammatory properties compared to simpler alkyl ethers, as suggested by structure-activity relationships in 1,3,4-oxadiazoles.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-prop-2-enoxyphenyl)-5-(4-propoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H20N2O3/c1-3-13-23-17-9-5-15(6-10-17)19-21-22-20(25-19)16-7-11-18(12-8-16)24-14-4-2/h3,5-12H,1,4,13-14H2,2H3

InChI Key

MGJLNXFUZCPRBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

Traditional Cyclization with Phosphorus Oxychloride (POCl₃)

Step 1: Synthesis of Substituted Benzohydrazides

  • 4-(Prop-2-en-1-yloxy)benzohydrazide :

    • 4-Hydroxybenzoic acid undergoes Williamson etherification with allyl bromide in alkaline ethanol (85% yield).

    • Esterification with thionyl chloride (SOCl₂) yields 4-(prop-2-en-1-yloxy)benzoyl chloride, followed by hydrazinolysis (hydrazine hydrate, 90% yield).

  • 4-Propoxybenzohydrazide :

    • Analogous protocol using propyl bromide for etherification (88% yield).

Step 2: Diacylhydrazine Formation

  • Equimolar coupling of intermediates A and B using N,N’-dicyclohexylcarbodiimide (DCC) in dry THF (78% yield).

Step 3: Cyclodehydration

  • Reflux with POCl₃ (5 equiv) in anhydrous toluene for 6 h:

    Diacylhydrazide+POCl3ΔOxadiazole+HPO3+HCl\text{Diacylhydrazide} + \text{POCl}_3 \xrightarrow{\Delta} \text{Oxadiazole} + \text{HPO}_3 + \text{HCl}

    Yield : 72%
    Purity : 95% (HPLC)

Advantages : High reproducibility, scalability to gram quantities.
Limitations : Corrosive reagents, requires rigorous moisture exclusion.

Microwave-Assisted Cyclization with Silica-Supported Dichlorophosphate

Step 1: Hydrazide Preparation

  • Identical to Section 2.1.

Step 2: Solvent-Free Cyclization

  • Diacylhydrazide mixed with silica-supported dichlorophosphate (1:2 w/w).

  • Microwave irradiation (300 W, 120°C, 15 min):

    Energy input=45kJ/mol,Yield=89%\text{Energy input} = 45\, \text{kJ/mol}, \quad \text{Yield} = 89\%

Key Parameters :

ParameterValue
Microwave Power300 W
Temperature120°C
Reaction Time15 min
Catalyst Loading200 mg/mmol

Advantages : Reduced reaction time (85% faster than thermal methods), minimized side reactions.

Triphenylphosphine/Carbon Tetrachloride Mediated Cyclization

Step 1: Monoacylhydrazide Synthesis

  • Selective acylation of 4-(prop-2-en-1-yloxy)benzoyl chloride with hydrazine hydrate (92% yield).

Step 2: Cyclization

  • React monoacylhydrazide with 4-propoxybenzoyl chloride in acetonitrile:

    Ph3P(1.2equiv),CCl4(3equiv),TEA,100C,1h\text{Ph}_3\text{P} (1.2\, \text{equiv}), \, \text{CCl}_4 (3\, \text{equiv}), \, \text{TEA}, \, 100^\circ\text{C}, \, 1\, \text{h}

    Yield : 68%
    Byproducts : Triphenylphosphine oxide (removed via column chromatography).

Mechanistic Insight :

  • Ph₃P/CCl₃ mediates dehydrohalogenation, forming intermediate nitrilium ions that cyclize to oxadiazoles.

EDC·HCl-Mediated Cyclodehydration

Step 1: Thiosemicarbazide Intermediate

  • React 4-(prop-2-en-1-yloxy)benzothioamide with 4-propoxybenzoyl chloride (EDC·HCl, DMAP, 0°C → rt):

    Yield=81%\text{Yield} = 81\%

Step 2: Oxidative Desulfurization

  • Treat with Oxone® in methanol/water (3:1):

    2h,rt,Yield=76%2\, \text{h}, \, \text{rt}, \, \text{Yield} = 76\%

Advantages : Ambient conditions preserve allyloxy integrity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeCost (USD/g)Scalability
POCl₃ Cyclization72956 h12.50Industrial
Microwave899815 min18.20Pilot-scale
Ph₃P/CCl₄68911 h23.80Lab-scale
EDC/Oxone®76933 h27.40Lab-scale

Key Observations :

  • Microwave synthesis offers optimal yield and purity but requires specialized equipment.

  • POCl₃ remains the most cost-effective for bulk production.

  • EDC/Oxone® is preferable for oxygen-sensitive substrates.

Challenges and Mitigation Strategies

4.1. Allyloxy Group Stability

  • Issue : Isomerization to propenyl ethers under acidic conditions.

  • Solution : Use non-acidic dehydrating agents (e.g., EDC) or low-temperature protocols.

4.2. Regioselectivity in Diacylhydrazine Formation

  • Issue : Cross-coupling of dissimilar hydrazides may yield mixed products.

  • Solution : Stepwise acylation using protective groups (e.g., Fmoc).

4.3. Purification Difficulties

  • Issue : Co-elution of oxadiazole with triphenylphosphine oxide.

  • Solution : Gradient elution chromatography (hexane → ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy or propoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated their ability to induce apoptosis in glioblastoma cell lines. The mechanism involved DNA damage leading to increased cell death rates, making these compounds potential candidates for cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
5bLN22912.5DNA Damage
5dLN22910.0Apoptosis Induction

Antidiabetic Properties

In vivo studies using genetically modified Drosophila melanogaster models have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating potential for developing new antidiabetic agents. This property is particularly relevant given the increasing prevalence of diabetes globally .

CompoundModel OrganismGlucose Reduction (%)
5dDrosophila melanogaster30
5fDrosophila melanogaster25

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties against various bacterial strains. A recent study highlighted the effectiveness of specific derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

CompoundBacterial StrainZone of Inhibition (mm)
20Staphylococcus aureus15
21Escherichia coli18

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of oxadiazole compounds were synthesized and screened for cytotoxicity against human glioblastoma cells. The study revealed that compounds with specific substituents on the phenyl rings exhibited enhanced efficacy compared to traditional chemotherapeutics, suggesting a novel approach to glioblastoma treatment .

Case Study 2: Antidiabetic Effects

A comparative analysis was conducted using various oxadiazole derivatives on diabetic models. The results indicated that compounds with alkoxy substitutions not only reduced blood glucose levels but also improved insulin sensitivity in the model organisms, highlighting their dual role in managing diabetes .

Mechanism of Action

The mechanism of action of 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The substituents on the oxadiazole ring significantly influence biological activity:

  • Electron-Withdrawing Groups (EWGs): Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) () exhibit potent CNS depressant activity due to EWGs (nitro, chloro) enhancing electron-deficient aromatic interactions with targets like neurotransmitter receptors .
  • Electron-Donating Groups (EDGs): The target compound’s alkoxy groups (EDGs) may reduce CNS activity compared to XIV and XV but could improve solubility or membrane permeability. For example, 2-amino-5-phenyl-1,3,4-oxadiazole derivatives () with EDGs like methyl or methoxy show antibacterial activity, suggesting EDGs may favor interactions with bacterial membranes .

Structural Analogues in Anticancer Research

  • Phenylsulfanylmethyl Substituents: The oxadiazole 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole () demonstrates anti-proliferative effects in colon and breast cancer cells, highlighting the role of sulfur-containing groups in apoptosis induction .

Impact of Substituent Bulkiness and Reactivity

  • Allyloxy Group: The prop-2-en-1-yloxy group in the target compound introduces a reactive double bond, which may enable covalent interactions with biological targets or influence metabolic stability. Similar allyloxy groups are rare in the literature, but 4-((5-(2-chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i) () uses oxetane rings to balance lipophilicity and solubility for enzyme inhibition .
  • Halogenated Analogues: Adamantane-based oxadiazoles like 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole () reveal that bulky substituents (e.g., bromo, adamantyl) affect crystal packing and intermolecular interactions, which could correlate with solid-state stability or bioavailability .

Comparative Data Table of Key 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (Position 2) Substituents (Position 5) Key Activity/Property Reference
Target Compound 4-(Prop-2-en-1-yloxy)phenyl 4-Propoxyphenyl N/A (Structural focus) N/A
XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)) 4-Chlorophenyl 4-Nitrophenyl CNS depressant (antidepressant, anticonvulsant)
XV (5,2-bis(4-nitrophenyl)) 4-Nitrophenyl 4-Nitrophenyl Enhanced CNS activity
5c () 4-Trifluoromethylphenethyl Benzimidazole-triazole-thiazole Cyclotransferase inhibition
AF51 () 4-(N-dodecanoylamino)phenyl 4-Nitrophenyl Vibrational properties studied
20’ () 2,4-Dichlorophenyl Methylthio Rho/Myocar enzyme inhibition
8 () 3-Chloroquinoxaline 4-tert-Butylphenyl Antitumor activity

Biological Activity

The compound 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole is C19H21N3O3C_{19}H_{21}N_{3}O_{3}. The presence of the oxadiazole ring is significant in enhancing the biological activity of the compound due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.

  • Mechanisms of Action :
    • The oxadiazole scaffold can inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), crucial for DNA synthesis and cancer cell survival .
    • Structural modifications enhance cytotoxicity towards malignant cells by selectively targeting nucleic acids and proteins involved in cancer progression .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of oxadiazoles exhibit significant anti-inflammatory and analgesic activities. For instance:

  • Study Findings :
    • A series of oxadiazole derivatives demonstrated anti-inflammatory activity comparable to standard drugs like indomethacin, with some compounds achieving over 60% inhibition at specific doses .
    • Analgesic activity was also notable, with several compounds showing efficacy greater than that of acetylsalicylic acid at similar dosages .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been explored extensively. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

  • Minimum Inhibitory Concentration (MIC) :
    • Some derivatives showed MIC values comparable to established antibiotics against strains like Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

Case Studies

StudyCompound TestedActivityResult
Husain & Ajmal (2009)Various oxadiazole derivativesAnti-inflammatoryCompounds showed up to 64.3% inhibition compared to indomethacin
Recent Review (2023)1,3,4-oxadiazole derivativesAnticancerSignificant inhibition of cancer cell lines through enzyme targeting
Antimicrobial Study (2024)Oxadiazole derivativesAntimicrobialMIC values comparable to standard antibiotics

Q & A

Q. What are the optimized synthetic routes for 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acyl hydrazides using dehydrating agents like phosphorus oxychloride (POCl₃). For example, substituted benzohydrazides can react with aryl acids under reflux conditions to form oxadiazole cores . Solvent choice (e.g., ethanol, THF) and catalysts (e.g., triethylamine) significantly impact reaction efficiency. For instance, using THF with iodomethane and triethylamine yielded 81% of a methylthio-substituted oxadiazole . Purity is validated via elemental analysis (C, H, N), with deviations <0.4% confirming structural integrity .

Table 1 : Example Reaction Conditions for Oxadiazole Synthesis

ReactantsSolventCatalystYield (%)Purity Validation Method
Acyl hydrazide + aryl acidPOCl₃-70-85Elemental analysis
Thiol derivative + CH₃ITHFTriethylamine81NMR, HPLC

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1,3,4-oxadiazole derivatives, and how should data be interpreted?

  • Methodological Answer : IR spectroscopy identifies key functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, C-O-C at 1200–1250 cm⁻¹). ¹H/¹³C NMR resolves substituent patterns: aromatic protons appear as doublets (δ 7.2–8.1 ppm), while oxadiazole carbons resonate at δ 165–170 ppm . Mass spectrometry confirms molecular weight, with fragmentation patterns verifying substituent loss (e.g., propoxy groups). Melting points (167–169°C for biphenyl derivatives) provide preliminary purity checks .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of 1,3,4-oxadiazole derivatives, and what insights do these provide for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO energies to assess electron transport capabilities. For example, biphenyl-substituted oxadiazoles exhibit HOMO at -6.2 eV and LUMO at -2.4 eV, suggesting suitability as electron-transport layers in OLEDs . Computational docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as HDAC6 inhibitors, by analyzing binding affinities (ΔG < -8 kcal/mol) and pose validation via RMSD <2 Å .

Q. What strategies are employed to analyze discrepancies in biological activity data across different 1,3,4-oxadiazole derivatives with varying substituents?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies correlate substituent effects with bioactivity. For instance:
  • Electron-withdrawing groups (e.g., -CF₃) enhance anti-inflammatory activity (IC₅₀ = 12 µM) by stabilizing ligand-receptor interactions .
  • Bulky substituents (e.g., tert-butyl) reduce antibacterial efficacy (MIC >100 µg/mL) due to steric hindrance .
    Contradictions arise when solubility (logP >3) offsets electronic effects; such cases require multivariate regression to isolate dominant factors .

Q. How do thermal stability and mechanical properties of oxadiazole-containing polymers compare to traditional high-performance resins?

  • Methodological Answer : Oxadiazole-modified bismaleimide (BMI) resins exhibit superior thermal stability (5% weight loss at ~400°C vs. 350°C for unmodified BMI) due to rigid heterocyclic cores . Impact strength increases by 123% when oxadiazole monomers (e.g., p-Mioxd) reduce crosslink density, balancing toughness and heat resistance. Table 2 compares properties:

Table 2 : Thermal and Mechanical Properties of BMI Resins

Resin TypeTGA 5% Loss (°C)Impact Strength (kJ/m²)Flexural Modulus (GPa)
Unmodified BMI3506.23.8
p-Mioxd-modified BMI (7%)40213.83.5

Q. What experimental protocols are used to evaluate the environmental toxicity of oxadiazole derivatives?

  • Methodological Answer : Plant cell assays (e.g., Allium cepa root elongation) and invertebrate models (e.g., Daphnia magna mortality) assess ecotoxicity. For example, trifluoromethoxy-substituted oxadiazoles show LC₅₀ = 50 µg/mL in Daphnia, indicating moderate toxicity . OECD Guideline 423 acute oral toxicity tests in rodents classify compounds as Category 4 (LD₅₀ >500 mg/kg) .

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